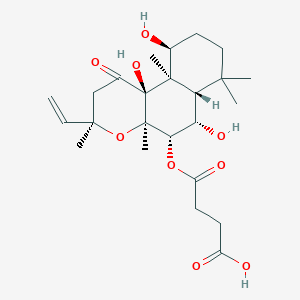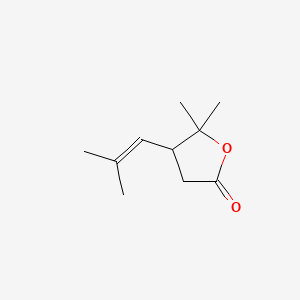
4-Aminobiphenyl-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobiphenyl-3-sulfonic acid is an organic compound with the molecular formula C12H11NO3S. It is a derivative of biphenyl, where an amino group is attached to one phenyl ring and a sulfonic acid group is attached to the other. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobiphenyl-3-sulfonic acid can be synthesized through several methods. One common approach involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to yield 4-aminobiphenyl. The sulfonation of 4-aminobiphenyl with sulfuric acid or chlorosulfonic acid results in the formation of this compound .
Industrial Production Methods: Industrial production typically involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobiphenyl-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-Aminobiphenyl-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of rubber antioxidants and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 4-Aminobiphenyl-3-sulfonic acid involves its interaction with biological molecules. The amino group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The sulfonic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can lead to the formation of reactive oxygen species, causing DNA damage and other cellular effects .
Comparison with Similar Compounds
4-Aminobiphenyl: Lacks the sulfonic acid group, making it less soluble in water.
3-Aminobiphenyl-4-sulfonic acid: Similar structure but with different positioning of functional groups.
4-Nitrobiphenyl-3-sulfonic acid: Contains a nitro group instead of an amino group
Uniqueness: 4-Aminobiphenyl-3-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
3365-88-6 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-amino-5-phenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H11NO3S/c13-11-7-6-10(8-12(11)17(14,15)16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) |
InChI Key |
SCMXWXFLUFQKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)



![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)





![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)

